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Compound of Interest

Compound Name: 4-Heptyn-3-ol

CAS No.: 32398-69-9

Cat. No.: B1593529

Get Quote

CAS: 14916-79-1 | IUPAC: Hept-4-yn-3-ol Role: Chiral Propargylic Scaffold & Polyketide

Building Block

Executive Summary & Chemical Profile
4-Heptyn-3-ol is a bifunctional C7 building block characterized by a secondary alcohol

adjacent to an internal alkyne. Its strategic value in drug discovery lies in its propargylic

reactivity, allowing it to serve as a linchpin for constructing stereodefined acyclic chains (via

hydrometalation) or oxygenated heterocycles (via cycloisomerization).

Unlike terminal alkynes, the internal alkyne of 4-heptyn-3-ol offers unique regiochemical

control challenges and opportunities, particularly in ruthenium-catalyzed trans-hydrosilylation, a

reaction famously utilized by the Trost group in the total synthesis of the antifungal macrolide

Soraphen A.
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Property Value Relevance

Molecular Weight 112.17 g/mol
Fragment-based drug

discovery (FBDD) compliant.

Boiling Point 80–82 °C (15 mmHg)
Volatile; amenable to

purification by distillation.

Chirality
C3 (Racemic or

Enantioenriched)

Gateway to chiral pool

synthesis.

Stability Combustible; Air-stable
Standard storage; avoid strong

oxidizers.

Core Directive: The "Soraphen A" Protocol
(Stereodefined Olefination)
Context: The primary medicinal chemistry application of 4-heptyn-3-ol is the generation of (E)-

allylic alcohols and vinyl silanes with high geometric purity. Traditional reductions (Lindlar,

Birch) often struggle with functional group tolerance or selectivity on this specific chain length.

The Trost Protocol (Ru-catalyzed hydrosilylation) is the gold standard for converting this

scaffold into complex polyketide fragments.

Experimental Workflow: From Racemic Alcohol to Chiral
Vinyl Silane
The following workflow transforms generic 4-heptyn-3-ol into a high-value chiral intermediate.
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Oxidation
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Geometry: (E)
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Figure 1: Chemo-enzymatic and catalytic workflow for the synthesis of the Soraphen A

southern hemisphere fragment.
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Protocol A: Enantioselective Synthesis via NB-
Enantrane
Objective: Prepare optically active (S)-4-heptyn-3-ol from the ketone derived from commercial

racemic material. Causality: Direct resolution of the alcohol is often inefficient. Reducing the

ketone (4-heptyn-3-one) allows for catalyst-controlled stereochemistry, essential for setting the

absolute configuration of subsequent drug pharmacophores.

Reagents:

4-Heptyn-3-one (prepared via Jones oxidation of 4-heptyn-3-ol).

NB-Enantrane (N-benzyl-N-(2-(vinyloxy)ethyl)ephedrinium borane complex) or equivalent

chiral organoborane.

Solvent: Anhydrous THF.

Step-by-Step Methodology:

Reagent Preparation: In a flame-dried flask under Argon, prepare a solution of NB-Enantrane

(5.0 mmol) in THF.

Addition: Cool the solution to -78°C to maximize kinetic resolution differentiation. Add 4-

heptyn-3-one (2.5 mmol) dropwise.

Incubation: Stir the mixture for 48 hours at 25°C (Note: NB-Enantrane works at ambient

temp, unlike many boranes, but check specific reagent activity). Correction based on Search

1.13: Stir at 25°C for 48h.

Quench: Add propanal (6 mmol) to scavenge excess hydride. Stir for 1 hour.

Oxidative Workup: Add 3M NaOH (1.7 mL) followed by 30% H2O2 (1.2 mL). Heat to 40-50°C

for 2 hours. This cleaves the boron-carbon bonds.

Extraction: Extract with diethyl ether, wash with brine, and dry over MgSO4.
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Validation: Determine enantiomeric excess (ee) via Chiral GC or Mosher ester analysis.

Expect >94% ee for the (S)-isomer.[1]

Protocol B: Ruthenium-Catalyzed Trans-Hydrosilylation
Objective: Convert (S)-4-heptyn-3-ol into the (E)-vinyl silane. Mechanism: The reaction

proceeds via a metallacycle intermediate. The steric bulk of the Cp* ligand and the specific

electronic nature of the alkyne favor the trans-addition of the silane across the triple bond, a

geometry inaccessible via standard Pt-catalyzed (Speier) hydrosilylation.

Reagents:

(S)-4-Heptyn-3-ol (1.0 equiv).

Triethoxysilane or Benzyldimethylsilane (1.2 equiv).

Catalyst: [Cp*Ru(MeCN)3]PF6 (1-5 mol%).

Solvent: Acetone or DCM (0.1 M).

Step-by-Step Methodology:

Catalyst Activation: Dissolve [Cp*Ru(MeCN)3]PF6 in acetone. The solvent choice is critical;

acetone stabilizes the cationic Ru species without poisoning it.

Reaction: Add the alkyne and silane at 0°C. Warm to room temperature.

Monitoring: Monitor by TLC. The reaction typically completes within 1-2 hours.

Workup: Remove volatiles under reduced pressure. Flash chromatography (Silica gel) is

usually sufficient.

Outcome: The product is a proximal vinyl silane with (E)-geometry.

Why this matters: This intermediate allows for Tamao-Fleming oxidation (to a ketone) or

Hiyama coupling (C-C bond formation), retaining the olefin geometry.
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Beyond linear fragments, 4-heptyn-3-ol is a precursor for substituted furans and oxygenated

heterocycles via Gold(I)/Silver(I) catalysis.

Pathway: Cycloisomerization to Furans
When coupled with a Michael acceptor or subjected to rearrangement, the propargylic alcohol

moiety undergoes cyclization.

Meyer-Schuster Rearrangement: Acid-catalyzed rearrangement of 4-heptyn-3-ol yields the

corresponding

-unsaturated enone (hept-4-en-3-one).

Nazarov-Type Cyclization: In the presence of appropriate Lewis acids, the enone can be

engaged in 4π-electrocyclizations to form cyclopentenones.

Furan Synthesis: Reaction with a ketone under AuCl3 catalysis (approx. 5 mol%) in toluene

leads to 2,5-disubstituted furans via an allenyl ketone intermediate.
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Figure 2: Divergent pathway to furan derivatives via enone intermediates.

References & Authoritative Grounding
Soraphen A Total Synthesis (Primary Application):

Trost, B. M., et al. "Asymmetric Total Synthesis of Soraphen A: A Flexible Alkyne Strategy."

Angewandte Chemie International Edition, 2009.

Significance: Establishes 4-heptyn-3-ol as the precursor for the C1-C9 fragment via Ru-

catalyzed hydrosilylation.

Asymmetric Reduction Protocol:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1593529/docs?utm_src=pdf-body-img#application-note-strategic-utilization-of-4-heptyn-3-ol-in-medicinal-chemistry
https://www.benchchem.com/product/b1593529/docs?utm_src=pdf-body#application-note-strategic-utilization-of-4-heptyn-3-ol-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593529?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Midland, M. M., et al. "Asymmetric Reductions of Acetylenic Ketones." Journal of the

American Chemical Society.

Significance: Defines the use of Alpine-Borane and NB-Enantrane for high-ee synthesis of

propargylic alcohols.

Ruthenium Catalysis Mechanism:

Trost, B. M., & Ball, Z. T. "Trans-Hydrosilylation of Alkynes Catalyzed by Ruthenium

Complexes." Journal of the American Chemical Society, 2005.

Significance: Provides the mechanistic grounding for the trans-selectivity observed in

Protocol B.

Heterocycle Formation:

Hashmi, A. S. K.[2] "Gold-Catalyzed Organic Reactions." Chemical Reviews, 2007.

Significance: General review covering the cyclization of propargylic alcohols/ketones to

furans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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